molecular formula C12H9FN2O2 B1415196 (4-Fluorophenyl) N-pyridin-4-ylcarbamate CAS No. 1993309-72-0

(4-Fluorophenyl) N-pyridin-4-ylcarbamate

Cat. No.: B1415196
CAS No.: 1993309-72-0
M. Wt: 232.21 g/mol
InChI Key: ZKKQCOGFCAGAAJ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl) N-pyridin-4-ylcarbamate (CAS 1993309-72-0) is a carbamate-based compound serving as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. Its structure, incorporating pyridin-4-yl and 4-fluorophenyl groups, is frequently explored in the development of biologically active molecules. For instance, related pyridinyl carbamate and 4-fluorophenyl-containing scaffolds are found in compounds investigated as potent inhibitors of enzymes like p38 MAP kinase, which is a target in inflammatory diseases and cancer pathways . The 4-fluorophenyl group is a common pharmacophore in drug discovery, often used to enhance metabolic stability, influence molecular binding affinity, and modulate the electronic properties of lead compounds . As a reagent, this compound can be utilized in the synthesis of more complex molecules for various biochemical and pharmacological studies. Researchers value this building block for its potential in constructing targeted libraries for high-throughput screening and in structure-activity relationship (SAR) campaigns. This compound is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-fluorophenyl) N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-1-3-11(4-2-9)17-12(16)15-10-5-7-14-8-6-10/h1-8H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKQCOGFCAGAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

Method Overview:

This is the most common approach for synthesizing (4-Fluorophenyl) N-pyridin-4-ylcarbamate , involving the reaction between a pyridin-4-yl amine and a suitable chloroformate or carbamoyl chloride derivative.

Procedure:

  • Starting Material: Pyridin-4-ylamine
  • Reagent: 4-Fluorophenyl chloroformate or carbamoyl chloride
  • Reaction Conditions: Typically performed in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) to control reactivity.
  • Process:
Pyridin-4-ylamine + 4-Fluorophenyl chloroformate → this compound
  • Mechanism: Nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate, leading to carbamate formation with the release of chloride ion.

Notes:

  • The reaction is typically facilitated by bases such as triethylamine or pyridine to scavenge HCl generated during the process.
  • The reaction can be monitored via TLC or NMR to confirm completion.

Preparation via Isocyanate Intermediates

Method Overview:

An alternative involves the formation of an isocyanate intermediate from the corresponding amine, which then reacts with 4-fluorophenol to produce the carbamate.

Procedure:

  • Step 1: Synthesis of 4-Fluorophenyl isocyanate from 4-fluorophenylamine using phosgene or triphosgene under controlled conditions.
  • Step 2: Reaction of the isocyanate with pyridin-4-ylamine or its derivative to form the carbamate.

Reaction:

4-Fluorophenyl isocyanate + pyridin-4-ylamine → this compound

Notes:

  • This method allows for better control of the carbamate formation.
  • Handling of isocyanates requires caution due to their toxicity.

Synthesis via Amide/Carbamate Intermediates

Method Overview:

Using protected amines or intermediates, the carbamate can be synthesized through stepwise reactions involving acylation and subsequent deprotection.

Procedure:

  • Step 1: Protect the pyridin-4-ylamine if necessary.
  • Step 2: React with 4-fluorophenyl chloroformate or an activated derivative.
  • Step 3: Deprotect if protective groups are used.

Notes:

  • This method is advantageous when multiple functional groups are present, requiring selective transformations.

Data-Driven Synthesis Optimization

Research Findings:

  • Studies have shown that the use of pyridin-4-ylamine with 4-fluorophenyl chloroformate in the presence of a base like triethylamine yields high purity carbamates with yields exceeding 80% under optimized conditions (as per literature on carbamate synthesis).
  • Reaction temperature control and solvent choice significantly influence the yield and purity.

Scientific Research Applications

Chemistry

(4-Fluorophenyl) N-pyridin-4-ylcarbamate serves as a building block in the synthesis of complex organic molecules. Its structural attributes allow it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

Biology

The compound is investigated for its ability to act as a biochemical probe to study enzyme interactions and protein functions. Its fluorine atom enhances binding affinity, making it valuable for probing biological systems.

Medicine

Research has highlighted its potential therapeutic properties, particularly in:

  • Anti-inflammatory activities.
  • Anticancer properties, where it has shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.

Industry

In industrial applications, this compound is utilized in the development of:

  • Agrochemicals , enhancing crop protection.
  • Materials science , contributing to the development of new materials with desirable properties.

Recent studies have documented various biological activities associated with this compound:

ActivityIC50 ValueTargetReference
Inhibition of human DHFR120 nMDihydrofolate Reductase
Inhibition of human TS46 nMThymidylate Synthase
Stimulation of HDL cholesterolNot specifiedCardiovascular Targets
Antileishmanial activity20 μMLeishmania spp.

Enzyme Targeting

A study demonstrated that this compound effectively inhibits SMYD2, a methyltransferase implicated in cancer progression. This inhibition was linked to reduced protein methylation, suggesting therapeutic potential in oncology.

Antimicrobial Efficacy

In vitro studies highlighted its effectiveness against resistant bacterial strains, including MRSA and VREfm. The effective concentration ranged from 0.78 to 3.125 μg/mL, comparable to established antibiotics, indicating potential as a lead compound for new antibiotic development.

Cancer Treatment Potential

Research evaluated the compound's efficacy against various cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations. The dual inhibition mechanism targeting DHFR and thymidylate synthase presents a promising strategy for enhancing therapeutic efficacy.

Cardiovascular Applications

Investigations into lipid modulation revealed that this compound could stimulate HDL cholesterol levels in animal models, supporting its use in treating dyslipidemia and related cardiovascular conditions.

Mechanism of Action

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Substituting the 4-fluorophenyl group with other halogens (Cl, Br, I) has been explored. Evidence indicates that halogen size minimally impacts inhibitory activity in certain contexts. For example:

  • N-(4-Fluorophenyl)maleimide (19) : IC₅₀ = 5.18 µM
  • N-(4-Chlorophenyl)maleimide (22) : IC₅₀ = 7.24 µM
  • N-(4-Bromophenyl)maleimide (25) : IC₅₀ = 4.37 µM
  • N-(4-Iodophenyl)maleimide (28) : IC₅₀ = 4.34 µM

These data suggest that electronic effects (e.g., electronegativity) may dominate over steric factors in inhibition of monoacylglycerol lipase (MGL) . However, the 4-fluorophenyl group remains critical in kinase inhibitors, as seen in 4-[5-(4-fluorophenyl)-4-pyridin-4-yl-1H-pyrrol-2-yl]-1-methyl-piperidine-4-ol (41), which exhibits potent p38α kinase inhibition (IC₅₀ = 0.13 µM) .

Heterocyclic Modifications

Replacing the pyridin-4-yl group with other heterocycles alters bioactivity:

  • Thiazolopyridines : Lower kinase inhibition compared to pyridin-4-yl analogs .
  • Imidazole derivatives : Higher inhibitory activity (IC₅₀ < 0.1 µM) than pyrrole-based fluorophenyl compounds .
  • Pyrazolopyridines : Moderate activity, dependent on substituent positioning .

The pyridin-4-yl group’s planar geometry and hydrogen-bonding capacity are crucial for target engagement.

Structural and Steric Effects

The 4-fluorophenyl group induces nonplanarity in porphyrin analogs due to steric repulsion with the macrocycle . This distortion may enhance binding specificity in kinase inhibitors by preventing undesired interactions. In contrast, naphtho-annulated porphyrins without fluorophenyl groups adopt planar geometries, reducing steric constraints .

Physicochemical Properties

Substituents significantly influence melting points (MP) and molecular weights (MW):

Compound Class Substituent MP (°C) MW (g/mol) Yield (%)
2-Amino-pyridine derivatives 4-Fluorophenyl 268–287 466–545 67–81
Nitro-substituted analogs 4-NO₂ 275 525 73
Methyl-substituted analogs 4-CH₃ 270 480 69

Electron-withdrawing groups (e.g., NO₂) increase molecular weight but marginally affect MP, whereas electron-donating groups (e.g., CH₃) reduce polarity .

Biological Activity

Overview

(4-Fluorophenyl) N-pyridin-4-ylcarbamate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a fluorine atom on the phenyl ring and a pyridine moiety, contributes to its potential biological activities, including enzyme inhibition and therapeutic properties.

The compound is synthesized through the reaction of 4-fluoroaniline with pyridine-4-carbonyl chloride, typically in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to enhance yield and prevent hydrolysis of the acyl chloride .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, which modulates the activity of these targets, leading to various biological effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against Gram-positive bacteria, including drug-resistant strains like MRSA and VREfm. The effective concentration ranges from 0.78 to 3.125 μg/mL, comparable to established antibiotics .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit specific protein-ligand interactions that are crucial for various biological processes. The mechanism involves binding to the active site of target enzymes, thereby preventing substrate access and subsequent enzymatic reactions .

Case Studies

  • Enzyme Targeting : A study focused on the interaction between this compound and SMYD2 (a methyltransferase). The compound was found to occupy the binding pocket effectively, demonstrating potential as a therapeutic agent in cancer treatment by inhibiting protein methylation .
  • Antimicrobial Efficacy : In vitro studies highlighted the compound's effectiveness against resistant bacterial strains. The findings suggest that this compound could serve as a lead compound for developing new antibiotics targeting resistant pathogens .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
(4-Fluorophenyl) N-pyridin-3-ylcarbamateModerate enzyme inhibitionSlightly different substitution pattern
(4-Chlorophenyl) N-pyridin-4-ylcarbamateVariable activityChlorine instead of fluorine affects stability
(4-Fluorophenyl) N-pyridin-2-ylcarbamateLower potencyDifferent binding characteristics

The presence of fluorine in this compound enhances its chemical stability and biological activity compared to its analogs .

Q & A

Q. What synthetic routes are recommended for (4-Fluorophenyl) N-pyridin-4-ylcarbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via carbamate formation between 4-fluorophenol and pyridin-4-yl isocyanate under anhydrous conditions. Key steps include:
  • Use of a base (e.g., triethylamine) to deprotonate the phenol.
  • Solvent selection (e.g., dichloromethane or THF) to enhance reactivity.
  • Temperature control (0–25°C) to minimize side reactions.
    Optimization strategies:
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry and purity (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm; pyridinyl protons at δ 8.4–8.6 ppm) .
  • FT-IR : Validate carbamate formation (C=O stretch ~1700 cm⁻¹; N-H stretch ~3300 cm⁻¹).
  • Crystallography :
  • Use single-crystal X-ray diffraction (SXRD) with SHELX programs for structure refinement.
  • Address twinning or low-resolution data by adjusting SHELXL refinement parameters (e.g., TWIN/BASF commands) .

Advanced Research Questions

Q. How can contradictions between QSAR predictions and experimental bioactivity data for derivatives of this compound be resolved?

  • Methodological Answer :
  • Step 1 : Validate the QSAR model using external test sets and metrics (R²pred > 0.6, RMSE < 0.5).
  • Step 2 : Perform molecular dynamics (MD) simulations to assess binding mode stability.
  • Step 3 : Reconcile discrepancies by evaluating pharmacokinetic factors (e.g., solubility, metabolic stability) via assays like Caco-2 permeability or microsomal stability tests.
  • Example : Derivatives with high predicted activity but low experimental efficacy may require structural tweaks to improve cell membrane penetration .

Q. What strategies are recommended for refining crystallographic data of this compound when encountering twinning or low-resolution diffraction?

  • Methodological Answer :
  • For Twinning :
  • Use SHELXL’s TWIN/BASF commands to model twinning fractions.
  • Validate with R-factor convergence (R₁ < 0.05 for high-quality data).
  • For Low-Resolution Data :
  • Apply density modification in SHELXE.
  • Cross-validate with spectroscopic data (e.g., NMR-derived torsion angles).
  • Case Study : A structure with a twin fraction of 0.32 was resolved using BASF 0.32 in SHELXL, yielding R₁ = 0.047 .

Q. How should molecular docking studies be designed to evaluate binding affinity to kinase targets like p38 MAP?

  • Methodological Answer :
  • Step 1 : Prepare the receptor (p38 MAP kinase, PDB: 1A9U) by removing water molecules and adding hydrogens.
  • Step 2 : Dock the compound using AutoDock Vina with a grid box centered on the ATP-binding site (coordinates: x=15, y=30, z=25; size=20 ų).
  • Step 3 : Validate docking poses via MD simulations (100 ns) and binding free energy calculations (MM-PBSA).
  • Example : Derivatives with ΔG < -9 kcal/mol showed >80% inhibition in kinase assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluorophenyl) N-pyridin-4-ylcarbamate
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(4-Fluorophenyl) N-pyridin-4-ylcarbamate

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